Pumiliotoxin A

Description

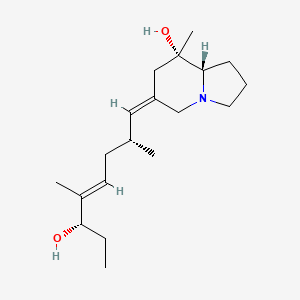

Structure

3D Structure

Properties

Molecular Formula |

C19H33NO2 |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14-,17+,18+,19+/m1/s1 |

InChI Key |

CUBVJLHFQCEJGM-SZIIBLSRSA-N |

Isomeric SMILES |

CC[C@@H](/C(=C/C[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O |

Canonical SMILES |

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |

Synonyms |

alkaloid 307A from Dendrobates pumiliotoxin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Amphibian Endemism and Geographic Distribution of Pumiliotoxin A-Containing Species

This compound and its analogs are notably present in the skin of various poison frog species, primarily within the family Dendrobatidae, which are native to the Neotropical rainforests of Central and South America. nih.govnih.gov These amphibians sequester the alkaloid from their diet. wikipedia.org The presence of pumiliotoxins is not exclusive to dendrobatids; these compounds have also been identified in other anuran families, indicating a wider ecological distribution. This includes certain species of the Mantellidae family in Madagascar, Myobatrachidae in Australia, and Bufonidae in South America. nih.govnih.gov

The geographic distribution of anurans containing this compound is intrinsically linked to the habitats that support the specific arthropods from which these alkaloids are derived. pnas.org Among the dendrobatids, pumiliotoxins are widespread and have been detected in various genera such as Dendrobates, Epipedobates, Minyobates, and Phyllobates. nih.govwikipedia.org Specifically, Pumiliotoxin 251D, a common member of this alkaloid class, is found in all genera of dendrobatids. nih.gov The occurrence and concentration of these toxins can vary significantly not only between different species but also among different populations of the same species, reflecting the geographical availability of their dietary sources. nih.gov

Geographic Distribution of Amphibian Genera with this compound

| Family | Genus | General Geographic Distribution |

|---|---|---|

| Dendrobatidae | Dendrobates, Epipedobates, Minyobates, Phyllobates, Oophaga, Ameerega | Neotropical regions of Central and South America nih.govwikipedia.orgplos.org |

| Mantellidae | Mantella | Madagascar plos.orgplos.org |

| Myobatrachidae | Pseudophryne | Australia nih.gov |

| Bufonidae | Melanophryniscus | South America nih.govwikipedia.org |

Arthropod Dietary Sources and Symbiotic Associations (e.g., Mites, Ants)

The presence of this compound in amphibian skin is a direct result of dietary sequestration, as these frogs lack the ability to synthesize the alkaloids themselves. wikipedia.org Extensive research has identified specific arthropods as the primary source of these compounds. The diet of poison frogs consists of a variety of small invertebrates, but ants and mites are the most significant contributors of pumiliotoxins. biorxiv.org

Formicine ants, particularly of the genera Brachymyrmex and Paratrechina, have been identified as a definitive dietary source of pumiliotoxins for dendrobatid frogs like Dendrobates pumilio. nih.govnih.gov Analysis of both the ants and the stomach contents of frogs that consume them has confirmed the presence of these alkaloids. nih.gov This dietary link is a crucial component in the evolution of chemical defense in these amphibians. nih.gov

In addition to ants, oribatid mites from the genus Scheloribates are another confirmed source of pumiliotoxins. nih.govresearchgate.net Gas chromatography/mass spectrometry (GC/MS) analysis of these mites has revealed the presence of Pumiliotoxin 251D, among other alkaloids also found in poison frogs. nih.govresearchgate.net This discovery highlights that the chemical defense portfolio of a single frog can be derived from multiple arthropod sources, with mites contributing significantly to the diversity of sequestered alkaloids. biorxiv.org

Identified Arthropod Sources of this compound

| Arthropod Group | Genus | Specific Pumiliotoxins Found |

|---|---|---|

| Ants (Formicidae) | Brachymyrmex, Paratrechina | Pumiliotoxins nih.govnih.gov |

| Mites (Oribatida) | Scheloribates | Pumiliotoxin 251D, Pumiliotoxin 237A nih.govresearchgate.net |

Advanced Extraction and Purification Techniques for this compound from Biological Matrices

The isolation and identification of this compound from biological samples, such as amphibian skin or arthropods, require sophisticated extraction and analytical methods. A common procedure for extracting alkaloids from frog skin involves methanol-based extraction. The skin is typically extracted multiple times with methanol (B129727), and the resulting extracts are combined and concentrated. This crude extract then undergoes further purification, often involving an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The final alkaloid fraction is then analyzed.

For the detection and characterization of pumiliotoxins, gas chromatography coupled with mass spectrometry (GC/MS) is a frequently employed technique. nih.gov This method allows for the separation of complex mixtures of alkaloids and provides detailed mass spectral data for structural elucidation. More recently, liquid chromatography-mass spectrometry (LC/MS) has also been utilized, offering another powerful tool for analyzing these compounds, particularly for samples with complex matrices or for alkaloids that are not readily amenable to GC analysis. researchgate.net

A general laboratory protocol for alkaloid extraction from tissue samples can be summarized as follows:

Homogenization of the biological tissue (e.g., frog skin, whole arthropods) in a solvent such as ethanol (B145695) or methanol. nih.govbiorxiv.org

Separation of the liquid extract from the solid tissue debris, often by centrifugation. biorxiv.org

Precipitation of proteins and DNA, which can be achieved by adding acetone (B3395972) or using specific extraction kits like Trizol. nih.govbiorxiv.org

The supernatant containing the alkaloids is carefully transferred and dried, often under a stream of nitrogen gas. plos.org

The dried residue is then redissolved in a suitable solvent (e.g., a methanol:chloroform mixture) for analysis by GC/MS or LC/MS. plos.org

Variability in this compound Profiles Across Natural Populations

Significant variation in the alkaloid profiles, including the presence and quantity of this compound, is a well-documented phenomenon among different populations of poison frogs, even within the same species. nih.gov This variability is largely attributed to environmental factors, specifically the local availability and diversity of alkaloid-containing arthropods. researchgate.net

For instance, the cutaneous concentration of Pumiliotoxin 251D can differ greatly among various dendrobatid populations. nih.gov Studies on Oophaga sylvatica have demonstrated that the composition of skin alkaloids varies along a geographical gradient, which corresponds to differences in the ant and mite species found in the frogs' stomach contents at each location. researchgate.net This indicates that the specific chemical profile of a frog population is a direct reflection of its localized diet.

Furthermore, some species of Dendrobates possess the ability to metabolize certain dietary pumiliotoxins into more potent forms. For example, Pumiliotoxin 251D can be hydroxylated to form the more toxic Allopumiliotoxin 267A. plos.orgpnas.org However, this metabolic capability is not universal across all poison frog genera. Feeding experiments have shown that while Dendrobates species can perform this conversion, species of Phyllobates and Epipedobates accumulate Pumiliotoxin 251D without metabolizing it. plos.orgpnas.org This genetic difference in metabolic capacity adds another layer of variation to the alkaloid profiles observed in the wild. The interplay between dietary availability and the frog's innate physiological capabilities results in the diverse and population-specific chemical defenses seen in these amphibians. plos.org

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Pumiliotoxin A Structure Determination (e.g., NMR, Mass Spectrometry)

The initial characterization and structural determination of this compound-class alkaloids rely heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. grantome.com Given that these alkaloids are often isolated in minute quantities from complex natural extracts, techniques that couple chromatographic separation with spectroscopic detection, such as gas chromatography-mass spectrometry (GC-MS), are indispensable. grantome.comnih.gov

Mass Spectrometry (MS):

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of the alkaloids. Electron impact (EI) ionization is particularly useful as it generates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, offering clues to the underlying structure. grantome.comresearchgate.net Chemical ionization (CI) is a softer technique that helps to definitively establish the molecular weight. grantome.com

More advanced techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been employed to study the gas-phase fragmentation reactions of protonated pumiliotoxins. researchgate.netscielo.org These studies are crucial for understanding the fragmentation pathways, which helps in the structural characterization of new, related alkaloids, especially more polar metabolites that are not amenable to GC-MS. researchgate.netnih.gov For pumiliotoxin (+)-251D, a representative member of the class, fragmentation begins with the elimination of a water molecule, followed by distinct pathways involving the cleavage of the side chain. researchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 252.2 | 234.2 | H₂O | researchgate.net |

| 252.2 | 216.2 | H₂O + C₂H₄ | researchgate.net |

| 252.2 | 190.1 | C₄H₉O | researchgate.net |

| 252.2 | 176.1 | C₅H₁₁O | researchgate.net |

| 252.2 | 162.1 | C₆H₁₃O | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides the most detailed information about the carbon skeleton and the specific arrangement of atoms. Both ¹H and ¹³C NMR are essential for a complete structural assignment. researchgate.netnih.gov

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are used to define the relative stereochemistry of the protons on the indolizidine ring and the geometry of the alkylidene side chain. nih.gov

¹³C NMR: Carbon NMR spectra indicate the number of unique carbon atoms in the molecule. The chemical shifts help to identify the types of carbon atoms present (e.g., C=C, C-N, C-O, CH₃, CH₂, CH). nih.gov

Data from various synthetic and isolation studies have provided a comprehensive NMR profile for this compound-class alkaloids.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2 | 32.2 | 1.60-1.78 (m) | nih.gov |

| 3 | 21.8 | 1.60-1.78 (m) | nih.gov |

| 5 | 54.7 | 2.15-2.25 (m) | nih.gov |

| 6 | 130.0 | - | nih.gov |

| 7 | 53.3 | 2.30-2.42 (m) | nih.gov |

| 8 | 71.8 | - | nih.gov |

| 8a | 68.4 | 3.03-3.07 (m) | nih.gov |

| 9 | 48.9 | 1.90-2.00 (m) | nih.gov |

| 1' | 134.7 | 5.04 (d, J=9.5 Hz) | nih.gov |

Chiroptical Spectroscopy and X-ray Crystallography in Absolute Stereochemical Assignment

While MS and NMR can define the connectivity and relative stereochemistry, determining the absolute configuration requires methods that are sensitive to the three-dimensional arrangement of atoms in space.

X-ray Crystallography:

Single-crystal X-ray analysis is the most unambiguous method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. mdma.ch The first definitive proof of the structure and absolute configuration of the this compound class came from an X-ray crystallographic analysis of the hydrobromide salt of pumiliotoxin 251D. uni-giessen.de This analysis provided unequivocal proof of the stereochemistry of the bicyclic core and the side chain. clockss.org X-ray analysis remains a critical tool used to confirm the structures of synthetic intermediates and final products during total synthesis campaigns, ensuring that the synthetic material matches the natural product. mdma.chclockss.org

Chiroptical Spectroscopy:

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are powerful for assigning the absolute configuration of chiral centers, particularly when suitable crystals for X-ray analysis cannot be obtained. nsf.govnih.gov

In many cases, the absolute configuration of a target molecule is determined by comparing its chiroptical data to that of a known compound or by using a chiral "reporter" molecule. For instance, a chiral substrate can be complexed with an achiral but highly chromophoric host, such as a dimeric zinc porphyrin. researchgate.netacs.org The binding induces a preferred helicity in the host, resulting in a strong and predictable CD signal (an exciton-coupled circular dichroism, or ECCD, signal), which can be correlated to the absolute stereochemistry of the guest molecule. researchgate.net While specific applications of these host-guest chiroptical methods for this compound itself are not prominently detailed, they represent a standard and powerful approach for the stereochemical assignment of complex chiral molecules in modern organic chemistry. nsf.govnih.gov

Conformational Analysis of the this compound Indolizidine Core and Side Chain

The biological function of a molecule is intimately linked to its three-dimensional shape. Therefore, understanding the preferred conformations of the indolizidine core and the flexible side chain of this compound is of significant interest. This analysis is performed using a combination of NMR spectroscopy and computational modeling.

Conformational Analysis of the Indolizidine Core:

The indolizidine ring system, consisting of a fused six-membered and five-membered ring, is not planar and can adopt several conformations. The relative orientation of the substituents on the ring system is determined by analyzing the coupling constants (J values) between adjacent protons in the ¹H NMR spectrum. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation, allowing for the deduction of the ring's conformation.

Further insights are gained from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close to each other in space, regardless of whether they are connected by bonds. mdma.ch For many indolizidine alkaloids, the six-membered ring adopts a chair-like conformation, and the five-membered ring an envelope conformation. nih.gov Infrared (IR) spectroscopy can also provide conformational clues; the presence of "Bohlmann bands" in the IR spectrum is characteristic of a trans-fused quinolizidine (B1214090) or indolizidine system where the lone pair on the nitrogen and adjacent axial protons are anti-periplanar. nih.govresearchgate.net

Conformational Analysis of the Side Chain:

The alkylidene side chain introduces additional degrees of conformational freedom. The geometry about the C6=C1' double bond is a critical structural feature. Beyond this, rotation around the single bonds within the side chain allows it to adopt numerous spatial arrangements.

Computational chemistry plays a vital role in conformational analysis. nih.gov By using first-principles electronic structure calculations, researchers can model the different possible conformations of both the protonated and deprotonated states of the molecule in the gas phase and in solution. nih.gov These calculations determine the relative free energies of the various conformers, identifying the most stable, low-energy structures that are likely to be the most populated at equilibrium. nih.gov The calculated NMR parameters for the lowest energy conformer can then be compared with experimental data to validate the conformational model. nih.gov

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Mechanisms and Genetic Basis of Pumiliotoxin A Biosynthesis

The enzymatic machinery for the complete de novo biosynthesis of this compound does not reside within the frogs. pnas.orgpnas.org These amphibians have evolved to sequester and accumulate the compound from their diet. wikipedia.org The genetic and enzymatic basis for the synthesis of the core pumiliotoxin structure exists within the arthropods they consume. pnas.orgsi.edu

The precise genetic loci and enzymes involved in the biosynthesis of this compound in these source arthropods remain largely unknown and are a subject of ongoing research. pnas.orgsi.edu The inconsistent detection of pumiliotoxins within certain ant populations suggests a complex origin, potentially involving symbiotic microorganisms, as the genetic basis for production may not be inherent to the arthropod itself. pnas.org

While frogs lack the pathways for creating the pumiliotoxin backbone, certain species possess specific enzymes for its modification, as detailed in the following section.

Biotransformation of this compound to Allopumiliotoxins (e.g., Hydroxylation Mechanisms)

A key metabolic transformation observed in some poison frogs is the conversion of this compound into the more toxic allopumiliotoxins. nih.govnih.govbiorxiv.org Specifically, (+)-Pumiliotoxin 251D can be hydroxylated to form (+)-Allopumiliotoxin 267A. pnas.orgwikipedia.orgresearchgate.net This biotransformation enhances the defensive potency of the sequestered alkaloid, as aPTX 267A is approximately five times more toxic than its precursor, PTX 251D. pnas.orgweebly.com

This conversion is a highly specific enzymatic process:

Reaction : The transformation involves a stereoselective hydroxylation at the C-7 position of the indolizidine ring. pnas.orgwikipedia.org

Enzyme : Early research pointed to the existence of a "pumiliotoxin 7-hydroxylase" that is specific to certain frog lineages. pnas.orgucl.ac.uk More recent molecular studies have identified enzymes from the cytochrome P450 family as being responsible for this reaction. nih.govplos.org

Genetic Evidence : Feeding experiments with Dendrobates tinctorius showed that exposure to PTX 251D led to the upregulation of a gene similar to human CYP2D6 in the intestines. nih.govplos.org In vitro tests confirmed that human CYP2D6 can rapidly metabolize PTX 251D, producing hydroxylated products consistent with the formation of aPTX 267A. nih.govplos.org This suggests that a CYP2D6-like enzyme in the frogs is the pumiliotoxin 7-hydroxylase. nih.gov

This enzymatic hydroxylation is a significant evolutionary adaptation, allowing certain frogs to amplify the toxicity of their acquired chemical defenses.

Comparative Biosynthetic Strategies in Different Organisms

The ability to metabolize sequestered pumiliotoxins is not universal among poison frogs, highlighting diverse strategies for chemical defense.

Dendrobates vs. Other Genera : Frogs of the genus Dendrobates (including D. auratus, D. tinctorius, and D. galactonotus) have demonstrated the ability to convert PTX 251D to the more potent aPTX 267A. pnas.orgnih.govresearchgate.net In contrast, feeding studies have shown that frogs from the genera Epipedobates and Phyllobates accumulate PTX 251D in their skin without significant hydroxylation. pnas.orgnih.gov This indicates that the pumiliotoxin 7-hydroxylase enzyme is a synapomorphy—a shared, derived characteristic—of the Dendrobates lineage. pnas.org

Strategies in Other Frog Families : Pumiliotoxins are sequestered by frogs beyond the Dendrobatidae family, including Mantella species in Madagascar (Mantellidae), Melanophryniscus toads in South America (Bufonidae), and Pseudophryne frogs in Australia (Myobatrachidae). pnas.orgacs.org This widespread sequestration points to a broadly distributed arthropod source for these alkaloids. pnas.org

The Dual Strategy of Pseudophryne : The Australian myobatrachid frogs of the genus Pseudophryne exhibit a unique dual chemical defense strategy. They sequester dietary pumiliotoxins, similar to dendrobatids. acs.orgnih.gov However, unlike dendrobatids, they are also capable of biosynthesizing their own distinct class of indolic alkaloids, the pseudophrynamines. acs.orgnih.gov This is significant as it represents one of the few confirmed cases of endogenous alkaloid biosynthesis in frogs, co-existing with a mechanism for sequestering different alkaloids from the diet.

This comparative view shows that while many frog species have evolved the ability to sequester pumiliotoxins, the subsequent metabolic strategies—ranging from simple storage to enzymatic potentiation—vary significantly across different evolutionary lineages.

Total Synthesis and Synthetic Methodologies of Pumiliotoxin a

Retrosynthetic Analysis and Strategic Disconnections for Pumiliotoxin A

The retrosynthetic analysis of this compound reveals several key challenges, primarily the stereocontrolled construction of the indolizidine core and the installation of the (Z)-alkylidene side chain. acs.org A common strategy involves disconnecting the molecule at the side chain, leading to a convergent approach where the indolizidine core and the side chain are synthesized separately and then coupled. acs.orgacs.orgnih.govacs.org

One prominent retrosynthetic strategy, pioneered by Overman, envisions the assembly of the this compound alkaloids from a pyrrolidine (B122466) epoxide and various alkynylsilane precursors. acs.org This convergent approach is particularly appealing as the this compound alkaloids differ only in the structure of their alkylidene side chain. acs.org A significant hurdle in this approach was the coupling of the vinylsilane side chain and the pyrrolidine epoxide fragments, a step that often required optimization and could result in low yields. acs.org

An alternative strategy focuses on forming the (Z)-alkylidene side chain through the stereoelectronically favored antarafacial addition of an electrophile-nucleophile pair to an alkyne. acs.org This approach offers a conceptually simpler route to establishing the crucial Z-stereochemistry of the side chain. acs.org

Key Retrosynthetic Disconnections:

| Disconnection Point | Resulting Fragments | Key Challenge |

| Alkylidene Side Chain | Indolizidine Core and Alkylidene Side Chain Precursor | Stereoselective coupling of the two fragments. |

| C-N bond of the Indolizidine Ring | Acyclic Amino-alkyne or Amino-alkene | Stereocontrolled cyclization to form the bicyclic core. |

| C-C bond within the Pyrrolidine Ring | Proline-derived starting materials | Introduction and control of multiple stereocenters. |

Stereoselective and Enantioselective Synthetic Approaches to the Indolizidine Core

The construction of the indolizidine core of this compound with precise stereocontrol is a cornerstone of its total synthesis. Numerous enantioselective syntheses have been developed, often employing chiral starting materials from the chiral pool, such as L-proline. beilstein-journals.orgd-nb.info

One successful approach involves the use of a (R)-3-(tert-butyldimethylsilyloxy)glutarimide derivative as a versatile building block. beilstein-journals.orgd-nb.info A highly diastereoselective reductive 3-butenylation followed by a sequence of oxidation and a trans-stereoselective addition of methylmagnesium iodide sets the key stereocenters. beilstein-journals.org An efficient ring closure via ozonolysis and reductive dehydroxylation then furnishes the desired (8S,8aS)-8-hydroxy-8-methyl-5-indolizidinone, a key intermediate for several pumiliotoxins. beilstein-journals.org

Another strategy utilizes an intramolecular (Z)-N-4-alkenylnitrone cycloaddition reaction to construct the common indolizidine core leading to allopumiliotoxins. capes.gov.br Furthermore, the diastereoselective addition of ethyl lithiopropiolate to a ketone derived from L-proline, promoted by a Lewis acid, has been reported as a key step in an efficient enantioselective synthesis of the pumiliotoxin 251D framework. rsc.orgrsc.org

Key Reactions and Novel Methodologies in this compound Total Synthesis

The total synthesis of this compound has been a fertile ground for the development and application of novel synthetic methodologies.

Iminium Ion Cyclizations: A landmark achievement in the synthesis of pumiliotoxins was the development of the iminium ion–vinylsilane cyclization by Overman. acs.orgnih.gov This powerful reaction allows for the stereospecific formation of the (Z)-alkylidene indolizidine ring system. acs.org The stereochemistry of the double bond is perfectly controlled by the silyl (B83357) substituent. acs.org A related iodide-promoted, iminium ion-alkyne cyclization was later employed to synthesize more complex pumiliotoxins. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the convergent synthesis of pumiliotoxin alkaloids. acs.orgnih.govacs.org A notable example is the Pd(0)-catalyzed coupling between a homoallylic organozinc derivative of the indolizidine core and a vinyl iodide side chain precursor. acs.orgnih.govacs.org This strategy allows for the efficient and modular assembly of various pumiliotoxin analogues. acs.orgnih.govacs.org

Other Key Reactions:

Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization: This reaction has been used as a final step in the synthesis of pumiliotoxins, stereospecifically forming the exocyclic (Z)-alkene and the tertiary alcohol at C8. nih.gov

Rhodium-Catalyzed Alkyne Addition: This reaction has been explored for the synthesis of the indolizidine core of Pumiliotoxin 341A, where a protected aminoalkyne acts as a nucleophile. syr.edu

Intramolecular N-Heterocyclic Carbene Catalyzed Benzoin Reaction: This organocatalytic strategy has been developed for the diastereoselective preparation of the indolizidinone core. researchgate.net

Convergent and Divergent Synthetic Strategies for this compound and Analogues

Both convergent and divergent strategies have been successfully applied to the synthesis of this compound and its analogues.

Convergent Strategies: As previously mentioned, the palladium-catalyzed cross-coupling of a common (Z)-iodoalkylidene indolizidine intermediate with various vinyl iodide side chains represents a highly effective convergent approach. acs.orgnih.govacs.org This allows for the synthesis of different pumiliotoxin alkaloids by simply changing the side chain component. acs.orgnih.govacs.org This modularity is a significant advantage for creating a library of analogues for structure-activity relationship studies.

Divergent Strategies: A divergent approach often starts from a common intermediate that can be elaborated into different target molecules. For instance, a key intermediate can be synthesized and then subjected to different reaction sequences to produce various pumiliotoxin-type alkaloids. researchgate.net This strategy is particularly useful for accessing analogues with variations in the indolizidine core itself. The synthesis of a common bicyclic indolizidine core allows for the flexible introduction of different functionalized side chains, leading to a variety of pumiliotoxin and homopumiliotoxin analogues. researchgate.net The development of efficient syntheses for key intermediates like (8S,8aS)-8-hydroxy-8-methyl-5-indolizidinone provides access to a range of pumiliotoxins and their analogues. beilstein-journals.orgd-nb.info

| Strategy Type | Description | Key Advantage | Example |

| Convergent | The target molecule is assembled from several fragments that are synthesized independently and then joined together in the later stages of the synthesis. | Efficiency and modularity, allowing for the rapid synthesis of analogues. | Palladium-catalyzed cross-coupling of an indolizidine core with a side chain. acs.orgnih.govacs.org |

| Divergent | A common intermediate is synthesized and then elaborated through different reaction pathways to yield a variety of related target molecules. | Access to a diverse range of structurally related compounds from a single precursor. | Elaboration of a common indolizidine core to different pumiliotoxin analogues. researchgate.net |

Molecular and Cellular Mechanisms of Action of Pumiliotoxin a

Ligand-Gated Ion Channel and Receptor Interactions

The interactions of Pumiliotoxin A with ligand-gated ion channels are less well-characterized than its effects on voltage-gated channels. The available research provides limited direct evidence for modulation of major neurotransmitter receptor systems.

There is currently a lack of direct evidence from research studies to suggest that this compound itself is a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). While other poison frog alkaloids, such as decahydroquinolines, are known to affect nAChRs, this activity has not been clearly demonstrated for pumiliotoxins. researchgate.net High-throughput screens of PTX-251D against a large panel of G-protein coupled receptors (GPCRs) were inconclusive, though nAChRs belong to the distinct family of ligand-gated ion channels. researchgate.netnih.gov

The interaction between this compound and the GABAergic system is not well established. In studies investigating potential antidotes for the toxicity of PTX (+)-251D, the anticonvulsant diazepam, which acts as a positive allosteric modulator of GABA-A receptors, was found to be relatively ineffective. pnas.org Conversely, phenobarbital, which has activity at both GABA-A receptors and calcium channels, did show some efficacy in reducing the toxic effects of the pumiliotoxin. pnas.org These findings suggest that a direct, significant interaction with the GABA-A receptor is unlikely to be the primary mechanism of this compound's toxicity, though a minor or indirect role cannot be entirely excluded.

Neurotransmitter Release and Reuptake Mechanisms

This compound and its related compounds exert significant influence over the nervous system by modulating the release and reuptake of key neurotransmitters. The primary target appears to be cholinergic systems, with evidence pointing to a complex interaction with nicotinic acetylcholine receptors (nAChRs). ontosight.ai Pumiliotoxins can interfere with nearly every aspect of neuronal signaling, including neurotransmitter synthesis, storage, release, binding, and reuptake. wsu.edu

Research indicates that pumiliotoxins can act presynaptically to enhance the release of acetylcholine (ACh) from motor nerve endings. nih.gov This facilitatory action contributes to the toxin's effects on neuromuscular transmission. The biological activity of this compound is specifically linked to its interaction with nAChRs, which can disrupt normal neurotransmission. ontosight.ai Beyond acetylcholine, pumiliotoxins are also known to affect other neurotransmitter systems, including those involving dopamine. ontosight.ait3db.ca The use of toxins that block specific ion channels has suggested a role in regulating the axonal release of dopamine. t3db.cat3db.ca

The pumiliotoxin-C class of alkaloids, which are structurally related to this compound, have been shown to block neuromuscular transmission primarily by interacting with sites associated with the ion channel controlled by the acetylcholine receptor, rather than the ACh binding site itself. nih.gov This suggests a non-competitive mode of inhibition at the receptor level. The mechanisms for neurotransmitter removal, which typically involve reuptake into nerve terminals or glial cells via specific transporter proteins, can also be a target for neurotoxins. nih.govwikipedia.org Plant-based toxins, for example, are known to interfere with neurotransmitter transport mechanisms. wsu.edu

Excitation-Contraction Coupling in Muscle Systems

This compound plays a critical role in the disruption of excitation-contraction (EC) coupling, the process that links an electrical stimulus (an action potential) in a muscle fiber to its mechanical contraction. nih.gov This process is fundamentally dependent on the precise regulation of intracellular calcium (Ca²⁺) concentrations. nih.gov Pumiliotoxins interfere with muscle contraction by affecting calcium channels. medkoo.comnih.govtoxno.com.autebubio.com

The sequence of events in EC coupling involves the propagation of an action potential down the T-tubules, which triggers the release of Ca²⁺ from the sarcoplasmic reticulum (SR), an intracellular storage organelle. nih.govyoutube.com This flood of Ca²⁺ into the cytoplasm allows it to bind to the protein troponin, initiating the cross-bridge cycling of actin and myosin filaments that results in muscle contraction. youtube.comyoutube.com

Pumiliotoxins exert their effects by modulating this critical Ca²⁺ signaling. Pumiliotoxin B, a closely related compound, potentiates muscle contraction by triggering the release of stored calcium ions from the SR. pnas.org It also inhibits the return of these ions, which prolongs the contraction. pnas.org this compound is noted to be a less potent positive inotropic agent compared to Pumiliotoxin B. pnas.org A key mechanism for this action is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). t3db.ca This enzyme is responsible for pumping Ca²⁺ from the cytosol back into the SR, leading to muscle relaxation. t3db.ca By inhibiting this ATPase, pumiliotoxins A, B, and 251D cause an accumulation of cytosolic Ca²⁺, prolonging muscle contraction. t3db.cawikipedia.org This interference with calcium reuptake is a major factor in the toxin's myotonic activity. t3db.capnas.org

Structure Activity Relationship Sar Studies of Pumiliotoxin a

Influence of Indolizidine Ring Substituents on Biological Activity

The bicyclic 8-hydroxy-8-methyl-indolizidine ring system is the foundational core of pumiliotoxin A-class alkaloids. jbclinpharm.org Modifications to this core structure, particularly the introduction of substituents, have a profound impact on biological activity. The primary distinction between the pumiliotoxin and allopumiliotoxin classes lies at the C-7 position of this ring. wikipedia.org Pumiliotoxins possess a hydrogen atom at this position, whereas allopumiliotoxins feature a hydroxyl group. wikipedia.org This single modification significantly enhances the molecule's potency, a key finding in the SAR of this family.

Furthermore, the stereochemistry of substituents on the indolizidine ring is critical. Studies on allopumiliotoxins have revealed that analogs with a β-oriented hydroxyl group at the C-7 position exhibit greater biological activity compared to their α-epimers. wikipedia.org This demonstrates that not only the presence but also the spatial arrangement of substituents on the indolizidine core are crucial determinants of the compound's interaction with its biological target. While the primary focus of many studies is on the C-7 hydroxylation, the inherent 8-hydroxy-8-methyl substitution pattern is also considered a key element of the pumiliotoxin pharmacophore.

| Compound Class | C-7 Substituent | C-7 Stereochemistry | Relative Biological Activity |

|---|---|---|---|

| Pumiliotoxin | -H | N/A | Base Activity |

| Allopumiliotoxin | -OH | β-oriented | Significantly Higher |

| Allopumiliotoxin Epimer | -OH | α-oriented | Lower than β-epimer |

Role of Side Chain Stereochemistry and Unsaturation in Receptor Binding

The alkylidene side chain attached at the C-6 position of the indolizidine ring is a critical determinant of pharmacological activity. jbclinpharm.org Both the stereochemistry and the degree of unsaturation within this side chain are vital for effective binding to target receptors, primarily voltage-gated sodium channels.

Research has consistently shown that the geometry of the exocyclic double bond is crucial. Pumiliotoxins are characterized by a (Z)-6-alkylidene configuration, and the stereocontrolled synthesis of this feature is a known challenge, underscoring its importance for biological function. beilstein-journals.orgjbclinpharm.orgjbclinpharm.org Furthermore, studies involving synthetic analogs have pinpointed specific stereocenters within the side chain that are essential for toxicity. For instance, a substituent in the R configuration at the C-2' carbon of the side chain was found to be a requirement for the toxicity of pumiliotoxin 251D. researchgate.net

Hydroxylation Patterns and Their Impact on Potency and Selectivity (Pumiliotoxin vs. Allopumiliotoxin)

The most significant and well-documented structural modification within the this compound class is the hydroxylation of the indolizidine ring at the C-7 position, which converts a pumiliotoxin into an allopumiliotoxin. wikipedia.org This conversion has a dramatic effect on the alkaloid's potency.

Laboratory feeding experiments have shown that some species of dendrobatid frogs, such as those in the genus Dendrobates, can metabolize dietary pumiliotoxin (+)-251D into allopumiliotoxin (+)-267A. pnas.orgplos.orgnih.gov This biotransformation is catalyzed by a highly specific pumiliotoxin 7-hydroxylase, which appears to be an enzyme similar to cytochrome P450 CYP2D6. nih.govplos.org The hydroxylation is both stereo- and enantioselective; it occurs specifically on the natural (+)-enantiomer of pumiliotoxin 251D and does not affect the unnatural (-)-enantiomer. pnas.org

The resulting allopumiliotoxin (+)-267A is significantly more potent than its precursor. plos.orgnih.govbiorxiv.org In mouse toxicity studies, allopumiliotoxin (+)-267A was found to be approximately five times more toxic than pumiliotoxin (+)-251D. nih.govpnas.orgresearchgate.net This evolutionary development of a specific hydroxylase enzyme provides the frog with a method to enhance the defensive potency of the alkaloids it sequesters from its diet. nih.govpnas.org The increased potency of allopumiliotoxins is attributed to enhanced interaction with the voltage-dependent sodium channel, which is believed to be the primary target. wikipedia.orgucl.ac.uk

| Compound | Parent Alkaloid | Key Structural Difference | Effect on Potency (vs. Precursor) | Reference |

|---|---|---|---|---|

| Pumiliotoxin (+)-251D | N/A | -H at C-7 | Baseline | nih.govpnas.org |

| Allopumiliotoxin (+)-267A | Pumiliotoxin (+)-251D | -OH at C-7 | ~5-fold more toxic in mice | nih.govpnas.orgresearchgate.net |

Pharmacophore Mapping and Computational Modeling for this compound Analogs

To better understand the specific molecular interactions responsible for the biological activity of this compound and its analogs, researchers have employed computational methods, including pharmacophore mapping and molecular docking. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. volkamerlab.org

For pumiliotoxins, the target is the voltage-gated sodium channel, specifically the Nav1.4 isoform found in skeletal muscle. oup.comnih.gov Computational protein-docking models predict that pumiliotoxins, along with other poison frog alkaloids like batrachotoxins and histrionicotoxins, bind to a common site within the highly conserved inner pore of the channel. oup.comnih.govresearchgate.net This binding site is formed by the S6 transmembrane segments of the four channel domains. pnas.org

Pharmacophore models derived from these studies help rationalize the observed SAR. Key features of the pumiliotoxin pharmacophore would include:

A hydrophobic region corresponding to the alkylidene side chain.

A hydrogen bond donor/acceptor site at the 8-hydroxyl group.

A positively charged or protonated nitrogen atom, which is crucial for interacting with negatively charged residues in the channel pore.

An additional hydrogen bond donor/acceptor feature for allopumiliotoxins at the C-7 hydroxyl position, likely explaining their increased potency.

These computational models allow for the virtual screening of novel synthetic analogs and provide a structural basis for the observed enantioselectivity and the critical roles of the side chain and ring substituents. researchgate.netvolkamerlab.org By simulating the fit of different analogs into the sodium channel's binding pocket, these models can predict the biological activity of new compounds and guide the synthesis of more potent or selective agents. science.gov

Ecological and Evolutionary Significance of Pumiliotoxin a

Role in Chemical Defense Against Predators and Parasites

Pumiliotoxin A and its analogs are key components of the chemical defense system of poison frogs, offering protection against a range of predators and parasites. These alkaloids, sequestered in the frogs' skin, are toxic and unpalatable, deterring potential predators upon contact or ingestion. pnas.orgresearchgate.netnih.gov Field observations have shown that predators like ants and spiders often release poison frogs after an initial bite, suggesting the presence of potent contact deterrents in the skin. pnas.org

The toxicity of pumiliotoxins is not limited to vertebrate predators. For instance, pumiliotoxin 251D, a common alkaloid in many dendrobatid frogs, has been shown to be highly toxic to arthropods, including mosquitoes. pnas.orgwikipedia.org This suggests a dual role for these compounds, not only defending against predation but also protecting the frogs from ectoparasites and disease vectors. pnas.orgcore.ac.uk The broad-spectrum activity of pumiliotoxins highlights their importance as a versatile chemical shield in the frog's environment. pnas.org Some studies have also indicated that certain pumiliotoxin alkaloids may possess antimicrobial properties, further expanding their defensive capabilities against pathogens. core.ac.uk

The effectiveness of this chemical defense is directly linked to the specific structure of the pumiliotoxin molecule. For example, the natural enantiomer of pumiliotoxin 251D is significantly more toxic to mosquitoes than its unnatural counterpart, demonstrating a high degree of stereospecificity in its biological activity. pnas.org This precise molecular interaction underscores the co-evolutionary arms race between the frogs and their natural enemies.

Interspecies Variation in Alkaloid Profiles and Co-evolutionary Dynamics

The diversity of pumiliotoxins and other alkaloids found in poison frogs is vast, with significant variation in alkaloid profiles observed between different species, and even between different populations of the same species. pnas.orguchicago.edubiorxiv.org This variation is a product of complex interactions between the frog's genetics and its environment, particularly its diet. pnas.orguchicago.edu

Sympatric species of poison frogs, those that live in the same geographic area, can have markedly different alkaloid profiles, suggesting that genetic factors play a crucial role in determining which alkaloids a frog can sequester. pnas.orgresearchgate.net For example, even when exposed to the same potential arthropod prey, different frog species will accumulate different sets of alkaloids. pnas.org This indicates that the evolution of specific sequestration mechanisms, including transport proteins and metabolic enzymes, has shaped the chemical defenses of each species. pnas.orgresearchgate.net

The geographic variation in alkaloid profiles is also strongly influenced by the local availability of alkaloid-containing arthropods. jcu.edubiorxiv.orgbiorxiv.org Populations of the same frog species in different locations will have different alkaloid cocktails that reflect the composition of the local ant and mite communities. biorxiv.orgbiorxiv.org This creates a geographic mosaic of chemical defenses, where the co-evolutionary dynamics between frogs and their prey are played out on a local scale. datadryad.org

The evolution of these chemical defenses is a key innovation that has likely facilitated the diversification of poison frogs. The acquisition of potent toxins from their diet has allowed these frogs to adopt aposematic (warning) coloration, signaling their unpalatability to predators. pnas.orgnih.gov This, in turn, has likely driven a co-evolutionary arms race, with predators evolving resistance or avoidance behaviors, and frogs evolving ever more potent or diverse chemical defenses. The convergent evolution of alkaloid sequestration in poison frogs from different parts of the world, such as the dendrobatids of the Neotropics and the mantellids of Madagascar, highlights the powerful selective advantage of this defensive strategy. pnas.org

Analytical Methodologies for Pumiliotoxin a Research

Advanced Chromatographic Techniques for Separation (e.g., HPLC, GC)

Chromatography is a cornerstone for the isolation and analysis of pumiliotoxins from natural sources. e-fas.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized, often in tandem with mass spectrometry.

Gas Chromatography (GC): GC has traditionally been a primary tool for the analysis of the lipophilic alkaloids found in amphibian skin. researchgate.net The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For pumiliotoxin analysis, methanol (B129727) extracts of samples are typically injected into a GC system equipped with a fused silica (B1680970) column. pnas.org A temperature program, for instance, ramping from 100°C to 280°C at a rate of 10°C per minute, allows for the separation of different alkaloids. pnas.org The identification of specific pumiliotoxins, such as pumiliotoxin 307A, is often confirmed by comparing their GC retention times and mass spectra with those of authentic standards. pnas.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for compounds that are less volatile or thermally sensitive. scielo.br Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is commonly employed for pumiliotoxin analysis. e-fas.orgamericanpeptidesociety.org In a typical setup, a C18 column is used as the stationary phase, and a gradient of solvents, such as water and acetonitrile (B52724) with a modifier like formic acid, serves as the mobile phase. nih.govplos.org For example, a gradient might start with a high percentage of water and gradually increase the percentage of acetonitrile, causing more hydrophobic compounds like pumiliotoxins to elute later. nih.govplos.org This method provides high resolution and is crucial for purifying peptides and other natural products. americanpeptidesociety.org Ultra-high performance liquid chromatography (UHPLC), which uses columns with smaller particle sizes, offers even higher resolution and faster analysis times. nih.gov

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Key Advantages for Pumiliotoxin Research |

|---|---|---|---|---|

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | DB-1 fused silica, OV-1 | Helium (carrier gas) | Excellent for volatile and thermally stable alkaloids; well-established libraries for identification. pnas.orgpnas.org |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases (often based on hydrophobicity) | C18 (Reversed-Phase) | Water/Acetonitrile gradient with formic acid | High resolution for complex mixtures; suitable for less volatile and thermally sensitive compounds. e-fas.orgnih.govplos.org |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Similar to HPLC but with smaller particle size columns | Sub-2 µm particle columns (e.g., C18) | Similar to HPLC | Higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. nih.gov |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Identification and Quantification (e.g., ESI-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of pumiliotoxins. When coupled with chromatographic separation, it provides a powerful analytical platform.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements. scielo.br This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. For instance, the mass-to-charge ratio (m/z) of a protonated molecule can be measured with enough accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. plos.org

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is crucial for confirming the structure of molecules like this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. scielo.br The fragmentation pattern is often unique to a specific molecule and can be used as a structural fingerprint. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the precursor ions for MS/MS analysis of pumiliotoxins, as it minimizes in-source fragmentation and allows for the analysis of polar and non-volatile compounds. scielo.br The systematic analysis of these fragmentation pathways is essential for characterizing new pumiliotoxin derivatives. scielo.br For example, ESI-MS/MS has been used to study the fragmentation of pumiliotoxin (+)-251D and allopumiliotoxin (+)-267A. scielo.br

Quantification: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantification of small molecules in complex biological samples. nih.gov By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition for the analyte of interest. nih.gov This highly selective detection method, combined with the use of an internal standard, allows for accurate and sensitive quantification of pumiliotoxins in various tissues. plos.orgplos.org

| Technique | Information Provided | Ionization Method | Application in Pumiliotoxin Research |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern for structural elucidation | Electron Ionization (EI) | Identification of pumiliotoxins in arthropod and frog extracts. pnas.orgresearchgate.net |

| High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) | Accurate mass for elemental composition determination | Electrospray Ionization (ESI) | Precise identification and quantification of pumiliotoxins and their metabolites. plos.orgscielo.br |

| Tandem Mass Spectrometry (ESI-MS/MS) | Structural information from fragmentation patterns | Electrospray Ionization (ESI) | Structural confirmation and elucidation of novel pumiliotoxin analogues. scielo.brscielo.br |

Spectroscopic and Immunochemical Detection Methods in Research Settings

While chromatography and mass spectrometry are the dominant analytical methods, other techniques have contributed to pumiliotoxin research.

Spectroscopic Methods: In the early stages of research, when larger quantities of purified alkaloids were available, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) was instrumental in the complete structural elucidation of pumiliotoxins. nih.govcapes.gov.br NMR provides detailed information about the carbon-hydrogen framework of a molecule. Fourier-transform infrared spectroscopy (FTIR) has also been used to provide information about the functional groups present in the alkaloids. nih.gov

Immunochemical Methods: The development of immunochemical assays for small molecules like pumiliotoxins is challenging but offers the potential for high-throughput screening. These methods would rely on the production of antibodies that specifically recognize and bind to the pumiliotoxin structure. While not yet a mainstream method for pumiliotoxin detection, the principles of such assays are well-established for other toxins and could be adapted for rapid screening of samples.

Bioanalytical Approaches for Tracing this compound in Biological Samples

Tracing the journey of this compound from its dietary source to its storage in a frog's skin requires robust bioanalytical methods capable of handling complex biological matrices such as blood, liver, and skin tissue. nih.gov

The general workflow for analyzing pumiliotoxins in biological samples involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids. nih.gov Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govgcms.cz For instance, the supernatant from a Trizol RNA extraction can be processed to isolate alkaloids. plos.org

Extraction: The target alkaloids are extracted from the prepared sample, often using a solvent like methanol. pnas.org

Analysis: The extract is then analyzed, typically using LC-MS/MS, to identify and quantify the pumiliotoxins present. plos.orgnih.gov

Recent studies have focused on understanding the sequestration and metabolism of these alkaloids. For example, feeding experiments with poison frogs have used LC-MS/MS to track the conversion of pumiliotoxin 251D into its more potent metabolite, allopumiliotoxin 267A, and to measure its distribution across different tissues like the intestines, liver, and skin. plos.orgnih.gov These studies often employ techniques like tissue homogenization followed by solvent extraction to prepare the samples for analysis. nih.gov The development of non-invasive sampling techniques, such as the use of the MasSpec Pen to detect alkaloids directly from a frog's skin, represents an exciting new direction in the field. nih.gov

Future Research Directions and Unanswered Questions

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While the interaction of pumiliotoxins with voltage-gated sodium channels is a primary focus, the full spectrum of their biological targets remains to be explored. ontosight.ai Future research should aim to identify novel protein interactions that could explain the diverse pharmacological effects observed. For instance, pumiliotoxin B has been shown to release calcium ions and inhibit their reuptake, suggesting that pumiliotoxin A and its analogs might also interact with calcium channels or other components of calcium signaling pathways. pnas.org

Elucidation of Complete Biosynthetic Pathways and Associated Enzymes

The biosynthetic origins of this compound are still not fully understood. While it is established that these alkaloids are sequestered by poison frogs from their diet of arthropods, such as formicine ants, the precise biosynthetic pathway within these dietary sources is largely a mystery. pnas.orgpnas.org It is hypothesized that the ants themselves may not be the primary producers, but rather acquire the alkaloids from microbial symbionts. pnas.org

Future research efforts should focus on identifying the complete biosynthetic gene clusters and the enzymes responsible for constructing the complex pumiliotoxin scaffold. This will likely involve a combination of genomic and transcriptomic analyses of the arthropod sources and their associated microbiomes. Characterizing the enzymes involved, such as polyketide synthases, aminotransferases, and cyclases, will provide a deeper understanding of how this intricate molecular architecture is assembled in nature. ontosight.aiscience.gov

Development of Advanced Synthetic Routes for Complex this compound Analogues

Significant progress has been made in the total synthesis of this compound and its analogs. acs.orgacs.org However, the development of more efficient, scalable, and stereoselective synthetic routes remains a key objective. acs.org Future synthetic strategies will likely focus on novel cyclization methods to construct the core indolizidine or decahydroquinoline (B1201275) ring systems and stereospecific techniques to install the characteristic side chain. nih.gov

The exploration of late-stage functionalization approaches could provide rapid access to a diverse library of this compound analogs. This would enable a more systematic investigation of structure-activity relationships and the development of compounds with tailored pharmacological properties. Furthermore, the synthesis of isotopically labeled or fluorescently tagged analogs will be crucial for biochemical and imaging studies aimed at identifying biological targets and understanding mechanisms of action. nih.gov

Application of this compound Scaffolds as Chemical Probes for Neurobiology

The unique structure and biological activity of this compound make its scaffold an excellent starting point for the design of chemical probes to investigate neuronal function. By modifying the this compound structure, it is possible to create tools that can selectively target and modulate specific ion channels or receptors. ontosight.aielifesciences.org

Future work in this area should involve the synthesis of photoaffinity-labeled or biotinylated this compound analogs. elifesciences.orgnih.gov These probes could be used to identify and isolate their binding partners in neuronal tissues, providing direct evidence for their molecular targets. biorxiv.org Additionally, the development of fluorescently tagged this compound derivatives would allow for real-time imaging of their localization and dynamics in living cells, offering valuable insights into their mechanism of action at a subcellular level.

Q & A

Q. What analytical techniques are most reliable for detecting Pumiliotoxin A in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

- Optimizing ionization parameters (e.g., electrospray ionization in positive mode).

- Using deuterated internal standards (e.g., this compound-d3) to correct for matrix effects.

- Validating with spike-recovery experiments (target: 80–120% recovery) and assessing limits of detection/quantification (LOD/LOQ) .

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

Methodological Answer: Synthesis hurdles include stereochemical complexity and labile functional groups. Methodological strategies:

- Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) to control stereocenters.

- Use protective groups (e.g., tert-butyldimethylsilyl ethers) for oxygen-sensitive intermediates.

- Purify via flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How do researchers assess the baseline pharmacological effects of this compound?

Methodological Answer: Standardized assays include:

- Calcium flux assays (e.g., FLIPR®) to measure ion channel modulation.

- Patch-clamp electrophysiology to quantify sodium channel inhibition (IC50 values).

- In vitro cytotoxicity screens (e.g., MTT assay) on neuronal cell lines (e.g., SH-SY5Y) .

Advanced Research Questions

Q. What experimental frameworks are used to resolve contradictory data on this compound’s mechanism of action?

Methodological Answer: Apply systematic triangulation:

Q. How can in vivo and in vitro models be optimized to study this compound’s neurotoxicity?

Methodological Answer: Critical considerations:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. How can PICOT/FINER criteria improve the design of toxicology studies on this compound?

Methodological Answer:

- PICOT: Define Population (e.g., Xenopus neurons), Intervention (dose range), Comparison (vehicle control), Outcome (ion channel inhibition), Time (acute vs. chronic exposure).

- FINER: Ensure questions are Feasible (adequate sample size), Interesting (novel NaV channel interactions), Novel (unexplored amphibian homologs), Ethical (IACUC compliance), Relevant (translational neurotoxicity insights) .

Q. What methodologies ensure reproducibility in this compound research?

Methodological Answer:

Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

Methodological Answer:

- Synthesize analogs with modifications at C8 (alkyl chain length) and C13 (hydroxyl group).

- Test analogs in competitive binding assays (e.g., radiolabeled batrachotoxin displacement).

- Perform QSAR (Quantitative SAR) modeling using descriptors like logP and polar surface area .

Q. What ethical and safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Follow NIH Guidelines for recombinant toxin work (Biosafety Level 2+).

- Use glove boxes for synthesis steps involving volatile intermediates.

- Implement LC-MS waste neutralization protocols to prevent environmental contamination .

Tables for Key Data Comparison

Table 1: Comparison of Detection Techniques for this compound

| Technique | LOD (ng/mL) | Matrix Tolerance | Throughput | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.1 | High | Moderate | |

| ELISA | 1.0 | Low | High |

Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Stereochemical impurities | Use chiral HPLC for enantiomeric resolution |

| In vivo metabolic instability | Pre-treat with CYP450 inhibitors |

| Non-specific binding in assays | Include 0.1% BSA in buffer systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.